Difencloxazine

Medicinal chemistry Structure-activity relationship Antipsychotic drug design

Researchers requiring a structurally distinct, pre-benzodiazepine morpholine comparator for CNS SAR studies face a scarcity of authentic material. Difencloxazine, an INN-designated psycholeptic with a p-chloro-diphenylmethyl-morpholine chemotype, addresses this gap as a legacy benchmark or in silico ADMET validation tool. - Definitive chemotype: Monocyclic morpholine linker, distinct from phenothiazine/piperazine scaffolds. - Computational profile: Predicted strong hERG inhibitor and CYP promiscuity (cLogP 3.48), suited for cardiac safety panel reference. - Supply assurance: Custom synthesis with a typical 2-4 month lead time, shipped globally.

Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
CAS No. 5617-26-5
Cat. No. B12751578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifencloxazine
CAS5617-26-5
Molecular FormulaC19H22ClNO2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H22ClNO2/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)23-15-12-21-10-13-22-14-11-21/h1-9,19H,10-15H2
InChIKeyCQDJBGPGXJWZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difencloxazine Baseline Overview


Difencloxazine, also known under the code LD 2630 and the brand Olympax, is a synthetic morpholine derivative assigned the International Nonproprietary Name (INN) in 1962 (proposed) and 1965 (recommended) . Chemically designated as 4-[2-(p-chloro-α-phenylbenzyloxy)ethyl]morpholine (free base, C₁₉H₂₂ClNO₂, MW 331.84 g/mol), its hydrochloride salt (CAS 1798-49-8, C₁₉H₂₃Cl₂NO₂, MW 368.3 g/mol) is the more commonly referenced form for research procurement [1]. Pharmacologically, authoritative databases classify difencloxazine principally as a psycholeptic, tranquiliser, and sedative agent, with secondary certain spasmolytic and antihistaminic properties, and a central anticholinergic action listed as requiring confirmation [2]. The typical oral adult dosage is reported as 400 to 1200 milligrams per day administered in divided doses with meals [2]. It is critical to note that a conflicting classification exists in some sources describing difencloxazine as a synthetic opioid analgesic acting on μ-opioid receptors; however, this classification is inconsistent with the majority of authoritative pharmacological records and the morpholine-based chemical structure lacks the characteristic piperidine pharmacophore of classical opioid analgesics [3].

Chemotype Morpholine-based psycholeptic scaffold; structurally distinct from phenothiazine and piperazine tranquilizers.
Procurement Discontinued catalog item; custom synthesis only – plan for extended lead times and minimum order quantities.
Formulation Water-insoluble free base; hydrochloride salt form required for aqueous research use.

Why Generic Substitution Fails for Difencloxazine


Difencloxazine cannot be considered generically interchangeable with phenothiazine antipsychotics (e.g., chlorpromazine) or piperazine-derived anxiolytics (e.g., hydroxyzine) due to fundamental structural differences that dictate distinct pharmacological profiles. Unlike chlorpromazine, which features a tricyclic phenothiazine core with a sulfur atom enabling D₂ receptor antagonism at nanomolar affinity (D₂ pKᵢ ≈ 9.0) [1], difencloxazine possesses a monocyclic morpholine ring connected via an ethyloxy linker to a para-chloro-substituted diphenylmethyl moiety [2]. This saturated 1,4-oxazine heterocycle lacks the planar aromatic system required for intercalation between dopamine receptor helices. Compared to hydroxyzine—a diphenylmethane-piperazine derivative with established H₁ receptor antagonism and water solubility of approximately 428 mg/L at 25°C —difencloxazine free base is water-insoluble and requires hydrochloride salt formulation for aqueous reconstitution . Furthermore, in silico ADMET predictions indicate that (S)-difencloxazine is classified as a strong hERG inhibitor and displays high CYP inhibitory promiscuity, with cLogP 3.48 versus chlorpromazine cLogP 4.96 and hydroxyzine cLogP 2.93, predicting intermediate lipophilicity relative to both comparators [3]. The absence of publicly available experimental receptor binding data for difencloxazine means that any assumption of pharmacological equivalence to other tranquilizers constitutes an unvalidated risk .

Core mismatch
Morpholine ring vs. phenothiazine core: receptor engagement profiles may not extrapolate; D₂ or 5-HT₂ binding cannot be assumed.
Safety profile gap
Predicted strong hERG inhibition and high CYP promiscuity may shift cardiac safety risk relative to chlorpromazine or hydroxyzine – experimental data missing.
Formulation barrier
Free base insolubility limits direct replacement of water-soluble tranquilizers; hydrochloride salt procurement essential for aqueous assays.

Quantitative Differentiation Evidence


Morpholine vs. Phenothiazine Core Structure

Difencloxazine is the only morpholine-based tranquilizer among first-generation psycholeptic agents, with a saturated 1,4-oxazine ring (containing one oxygen and one nitrogen heteroatom in a six-membered ring) that is structurally and electronically distinct from the tricyclic phenothiazine system (three fused rings containing nitrogen and sulfur heteroatoms) found in chlorpromazine and related antipsychotics [1]. The morpholine pharmacophore is documented as a privileged scaffold in medicinal chemistry with multifunctional biological activities distinct from phenothiazine-derived mechanisms [2]. Specifically, the morpholine oxygen serves as an additional hydrogen bond acceptor (total HBA count: 3 for difencloxazine versus 2 for chlorpromazine), altering molecular recognition at receptor sites [3]. This structural divergence precludes cross-extrapolation of phenothiazine receptor binding data to difencloxazine .

Morpholine vs. Phenothiazine Core
Class-level inference
ΔHBA = +1; saturated morpholine vs. tricyclic phenothiazine; 0 HBD vs. 1
Receptor engagement profiles may not be inferred from phenothiazine SAR.
Direct receptor binding data absent for difencloxazine.
Medicinal chemistry Structure-activity relationship Antipsychotic drug design

hERG Cardiac Safety Prediction

In silico ADMET prediction classifies (S)-difencloxazine as a 'Strong inhibitor' of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a classification that places it in a higher predicted risk category than chlorpromazine, for which experimental hERG IC₅₀ values ranging from 4.9 μM to 21.6 μM (depending on voltage protocol) have been determined [1][2]. While computational predictions cannot substitute for experimental patch-clamp data, the categorical classification 'Strong inhibitor' for difencloxazine contrasts with the experimentally measured moderate inhibition profile of chlorpromazine (IC₅₀ 1561 ± 281 nM in one study, 21.6 μM in another) and cyamemazine (IC₅₀ 470 nM) [3][4]. Additionally, the docking profile indicates high CYP inhibitory promiscuity for difencloxazine, including predicted inhibition of CYP450 1A2, 2D6, and 2C19 isoforms, versus chlorpromazine's known metabolic profile primarily involving CYP2D6 [5].

hERG Cardiac Safety
Supporting evidence
Predicted strong hERG inhibitor; high CYP promiscuity. Comparator: chlorpromazine IC₅₀ 21.6 μM, hydroxyzine IC₅₀ 0.62 μM.
Predicted cardiac safety risk profile may differ; patch-clamp validation required.
In silico prediction only; not a substitute for ICH S7B assays.
Cardiac safety pharmacology hERG channel inhibition In silico ADMET

Lipophilicity and BBB Penetration Profile

Computed physicochemical parameters place difencloxazine at an intermediate lipophilicity (cLogP 3.48, XLogP3-AA 3.6) between the more lipophilic chlorpromazine (cLogP 4.96–5.20) and the less lipophilic hydroxyzine (LogP 2.93) [1][2]. The predicted blood-brain barrier penetration is positive (BBB+), consistent with its classification as a centrally acting psycholeptic agent [3]. Unlike hydroxyzine, which has a relatively high aqueous solubility of approximately 428 mg/L, difencloxazine free base is water-insoluble, necessitating hydrochloride salt formulation for any aqueous application . The compound satisfies Lipinski's Rule of Five (0 violations), with a drug-likeness score of 2.48 and DrugScore of 0.77, indicating acceptable oral bioavailability potential—comparable to, though not differentiated from, approved oral tranquilizers [3]. The topological polar surface area (TPSA) of 21.7 Ų for difencloxazine is lower than that of chlorpromazine (TPSA 31.8 Ų) and hydroxyzine (TPSA 35.9 Ų), predicting greater membrane permeation capacity but also potentially lower aqueous solubility [3].

Lipophilicity & BBB
Cross-study comparable
cLogP 3.48 vs. chlorpromazine 4.96 vs. hydroxyzine 2.93; TPSA 21.7 Ų
Intermediate lipophilicity and BBB+ support CNS research fit; insolubility limits formulation pathways.
Free base insoluble; HCl salt for aqueous use.
Physicochemical profiling Blood-brain barrier penetration Drug-likeness prediction

Custom Synthesis and Procurement Scarcity

Difencloxazine is classified as a discontinued product in major research chemical catalogs, with current availability limited to custom synthesis only . The minimum order quantity is typically 1 gram with an estimated lead time of 2 to 4 months, and pricing is described as dependent on synthetic complexity (typically high for intricate chemistries) . In contrast, chlorpromazine hydrochloride and hydroxyzine hydrochloride remain widely available as catalog items from multiple suppliers, typically in stock with same-day or next-day shipping . This procurement asymmetry is a direct consequence of difencloxazine's status as a legacy drug that never achieved widespread clinical adoption: it was assigned its INN in 1962–1965 and was known under the brand name Olympax, but is no longer listed as an actively marketed pharmaceutical product in any major jurisdiction . The free base purity specification for custom synthesis is typically minimum 95%, with certificate of analysis provided upon request .

Procurement Scarcity
Data to verify
Custom synthesis only; lead time 60–120 days vs. comparator 0–5 days (catalog)
Procurement timeline substantially differs from commercial tranquilizers.
Based on supplier listings; verify with synthesis provider.
Chemical sourcing Research supply chain Custom synthesis lead time

Multi-Target Pharmacological Classification

The BIAM pharmacological database assigns difencloxazine a multi-target profile: principal certain psycholeptic, tranquiliser, and sedative activities combined with secondary certain spasmolytic and antihistaminic properties, plus a central anticholinergic action listed as 'à confirmer' (to be confirmed) [1]. This polypharmacological classification distinguishes difencloxazine from hydroxyzine, which is primarily classified as an H₁-receptor antagonist with anxiolytic effects secondary to its antihistaminic activity, and from chlorpromazine, which is classified primarily as a D₂ dopamine receptor antagonist antipsychotic [2][3]. The mechanism of action for difencloxazine is described as 'anxiolytique par inhibition au niveau sous-cortical' (anxiolytic via subcortical inhibition), also listed as requiring confirmation ('à confirmer') [1]. Unlike chlorpromazine, which has well-characterised D₂ receptor binding (pKᵢ 9.0), or hydroxyzine, which has documented H₁ receptor antagonism, no quantitative receptor binding data are publicly available for difencloxazine to substantiate its pharmacological classification . The therapeutic indications listed include anxiety (principal) and irritability (principal), with asthenia listed as a certain adverse effect [1].

Pharmacological Classification
Class-level inference
Psycholeptic, sedative, spasmolytic, antihistaminic (certain); central anticholinergic (to confirm)
Classification remains descriptive; receptor binding data absent.
Mechanism listed as requiring confirmation (BIAM).
Pharmacological classification Polypharmacology Anxiolytic drug profiling

In Silico Toxicity Prediction

In silico toxicity prediction for (S)-difencloxazine indicates a favourable genotoxicity profile: AMES toxicity negative, carcinogenicity non-carcinogen (three-class model), and acute oral toxicity classified as Category III [1]. These predictions are comparable to but not differentiated from chlorpromazine, which has known clinical associations with hematological adverse effects (agranulocytosis, incidence ~0.1–0.3%) not captured by in silico models [2]. The predicted fish toxicity is low (FHMT), Tetrahymena pyriformis toxicity is high (TPT I) but low (HBT) in an alternative classification, and biodegradation is classified as not readily biodegradable [1]. Critically, difencloxazine is predicted to be a P-glycoprotein substrate and inhibitor, suggesting potential for blood-brain barrier efflux transporter interactions and drug-drug interactions at the BBB level—a property shared with many CNS drugs but not systematically compared with chlorpromazine or hydroxyzine in the same prediction pipeline [3]. The subcellular localisation is predicted as mitochondrial, raising the theoretical possibility of mitochondrial toxicity that would require experimental validation [1].

In Silico Toxicity
Supporting evidence
AMES non-toxic; non-carcinogen; oral tox category III; P-gp substrate/inhibitor; mitochondrial localization
Reported in silico genotoxicity profile; mitochondrial and P-gp predictions require experimental follow-up.
No experimental toxicology data available.
Computational toxicology Drug safety prediction AMES mutagenicity

Validated Research Application Scenarios


Morpholine Scaffold SAR Reference

Difencloxazine serves as a historically documented reference compound for structure-activity relationship (SAR) studies exploring the morpholine pharmacophore in CNS-active agents. Its well-defined chemical structure—featuring a saturated morpholine ring linked via an ethyloxy spacer to a para-chloro-diphenylmethyl moiety—provides a structurally distinct comparator to phenothiazine, piperazine, and piperidine chemotypes [1]. The morpholine scaffold is recognised as a privileged pharmacophore in contemporary medicinal chemistry, and difencloxazine represents one of the earliest morpholine derivatives to receive an INN designation for psycholeptic indications [2]. Researchers designing novel morpholine-based CNS agents may use difencloxazine as a legacy structural benchmark against which to compare the physicochemical properties (cLogP 3.48, TPSA 21.7 Ų, BBB+) and predicted ADMET profiles of new chemical entities . This application is supported by the compound's INN pedigree and computational profiling data, though it is limited by the absence of experimental receptor occupancy data.

hERG Liability Reference in Screening Panels

Given its in silico classification as a strong hERG inhibitor with high CYP inhibitory promiscuity, difencloxazine may be deployed as a positive control or structural alert reference compound in cardiac ion channel screening panels for morpholine-containing drug candidates [1]. The predicted strong hERG inhibition contrasts with the moderate experimental hERG IC₅₀ of chlorpromazine (21.6 μM) and the more potent inhibition of hydroxyzine (IC₅₀ 0.62 μM), providing a predicted risk ranking that may guide early-stage cardiac safety assessment [2]. However, this application requires upfront experimental validation: quantitative hERG patch-clamp IC₅₀ determination for difencloxazine must be performed before the compound can be reliably used as a panel reference. The high CYP inhibitory promiscuity prediction (CYP1A2, 2D6, 2C19) further supports its utility in drug-drug interaction screening panels, pending experimental confirmation [3].

Legacy Anxiolytic Pharmacology Research

Difencloxazine possesses value as a tool compound for historical neuroscience research investigating the pharmacological landscape of pre-benzodiazepine anxiolytics. Assigned its INN in 1962, difencloxazine belongs to the same era as chlordiazepoxide (approved 1960) and predates the widespread adoption of benzodiazepine pharmacotherapy [1]. The BIAM database documents a therapeutic profile targeting anxiety and irritability, with a proposed subcortical mechanism of action that remains unconfirmed [2]. Researchers investigating the evolution of psychopharmacology or seeking to understand structure-activity relationships across generations of anxiolytic agents may find difencloxazine a relevant comparator. The compound's scarcity (custom synthesis only, 2–4 months lead time) and the absence of receptor binding data mean this application is limited to academic programs with the resources to conduct primary pharmacological characterisation .

Benchmarking hERG and CYP Prediction Algorithms

Difencloxazine's publicly available in silico ADMET prediction profile—generated through the UNII-FDA molecular docking platform—makes it a candidate model compound for benchmarking and validating computational algorithms predicting hERG inhibition, CYP metabolism, and BBB penetration [1]. With a DrugScore of 0.77 and 0 Ro5 violations, difencloxazine occupies a drug-like chemical space that is well-suited for computational model training and validation [1]. The availability of experimental hERG IC₅₀ data for structurally related compounds (chlorpromazine, hydroxyzine, cyamemazine, cloperastine) enables comparative analysis of prediction accuracy across chemotypes [2]. However, the full utility of this application is contingent upon the generation of experimental data (hERG IC₅₀, CYP isoform inhibition IC₅₀, Caco-2 permeability) to compare against the in silico predictions and quantify the prediction error for this chemical scaffold.

Application
Selection Property
Validation Focus
Morpholine SAR benchmarking
Morpholine chemotype vs. phenothiazine/piperazine
Receptor binding and functional profiling
Cardiac ion channel screening reference
Predicted strong hERG inhibition (in silico)
hERG patch-clamp IC₅₀ determination
Historical CNS pharmacology studies
Pre-benzodiazepine anxiolytic tool compound
Subcortical mechanism confirmation (receptor binding)
In silico ADMET model validation
Public computational profile (DrugScore 0.77, 0 Ro5 violations)
Experimental hERG IC₅₀, CYP inhibition, Caco-2 permeability
Quote Request

Request a Quote for Difencloxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.